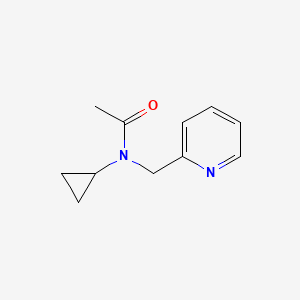
1-(4-Methylpiperidin-1-yl)-2-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-2-piperidin-1-ylethanone, commonly known as MDPV, is a synthetic cathinone with psychoactive properties. It is structurally similar to other cathinones such as amphetamines and cocaine. MDPV has gained popularity as a recreational drug due to its stimulant effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. It also acts as a releasing agent of dopamine and norepinephrine, leading to their release from presynaptic neurons.
Biochemical and Physiological Effects:
MDPV has been found to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. MDPV has also been found to increase locomotor activity and induce stereotypic behaviors in animals.
Advantages and Limitations for Lab Experiments
MDPV has advantages and limitations for lab experiments. Its ability to increase dopamine and norepinephrine levels in the brain makes it useful for studying the effects of these neurotransmitters on behavior. However, its psychoactive properties and potential for abuse make it difficult to use in human studies.
Future Directions
There are several future directions for research on MDPV. One area of interest is its potential use as a local anesthetic. Further research is needed to determine its safety and efficacy for this application. Another area of interest is its potential use in the treatment of depression and anxiety. More research is needed to determine its effectiveness and safety for these conditions. Additionally, research is needed to better understand the long-term effects of MDPV use on the brain and body.
Synthesis Methods
MDPV can be synthesized through various methods, including the Leuckart reaction and the reductive amination of 1-(4-methylphenyl)-2-nitropropene. The Leuckart reaction involves the reaction of 1-(4-methylphenyl)-2-propanone with ammonium formate and formic acid. The reductive amination method involves the reaction of 1-(4-methylphenyl)-2-nitropropene with methylamine and sodium borohydride.
Scientific Research Applications
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation. MDPV has also been studied for its potential use as a local anesthetic due to its ability to block sodium channels.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-12-5-9-15(10-6-12)13(16)11-14-7-3-2-4-8-14/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVIBHKSZFOTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)


![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)

